An In-depth Technical Guide to 3-(Methylamino)propan-1-ol (CAS: 42055-15-2)
An In-depth Technical Guide to 3-(Methylamino)propan-1-ol (CAS: 42055-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propan-1-ol, with the CAS number 42055-15-2, is a versatile bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its significance has grown with its identification as a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs) and its application as a linker in innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.
Core Properties
The fundamental physical and chemical properties of 3-(Methylamino)propan-1-ol are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and General Properties
| Property | Value |
| CAS Number | 42055-15-2 |
| Molecular Formula | C₄H₁₁NO[1] |
| Molecular Weight | 89.14 g/mol [1] |
| IUPAC Name | 3-(methylamino)propan-1-ol[1] |
| Synonyms | (3-Hydroxypropyl)methylamine, N-Methyl-3-aminopropanol |
| Appearance | Colorless to light yellow liquid |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Density | 0.917 g/mL at 25 °C | |
| Boiling Point | 169-171 °C | |
| Flash Point | 82 °C (180 °F) - closed cup | |
| Refractive Index (n20/D) | 1.448 | |
| Solubility | Soluble in water and common organic solvents. | |
| pKa | Not readily available |
Table 3: Safety and Handling Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H314: Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Note: This is not an exhaustive list. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Synthesis and Experimental Protocols
While various synthetic routes to 3-(methylamino)propan-1-ol and its derivatives exist, a common and illustrative method involves the reduction of a corresponding amide or the reductive amination of a propanal derivative. Below is a representative experimental protocol for a related synthesis, which can be adapted for 3-(methylamino)propan-1-ol.
Protocol: Reductive Amination for the Synthesis of an N-methyl-3-aminopropanol derivative
This protocol is based on general reductive amination procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
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3-Hydroxypropanal
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 3-hydroxypropanal (1 equivalent) in the chosen solvent, add methylamine (1.1 equivalents).
-
If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Slowly add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture. Control any potential exotherm by using an ice bath.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 3-(methylamino)propan-1-ol, if necessary, by distillation or column chromatography.
Applications in Drug Development
3-(Methylamino)propan-1-ol is a crucial building block in the synthesis of several pharmaceuticals. Its most notable application is as a key intermediate in the production of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions. The synthesis of the duloxetine precursor, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, often involves steps that create the 3-(methylamino)propan-1-ol substructure.[2][3][4]
More recently, 3-(methylamino)propan-1-ol has been identified as a valuable linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) .[5][6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] The linker component of a PROTAC is critical as it connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker, for which 3-(methylamino)propan-1-ol can serve as a foundational element, are crucial for the efficacy of the PROTAC.[7][8][9]
Spectral Data
While a dedicated, high-resolution spectrum for 3-(Methylamino)propan-1-ol is not publicly available in the initial search results, based on its structure, the following characteristic peaks can be expected in its 1H NMR and FT-IR spectra. A certificate of analysis from one supplier confirms that the 1H NMR spectrum is consistent with the structure.[10]
Expected 1H NMR (CDCl₃, 400 MHz):
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~3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
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~2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
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~2.4 ppm (s, 3H): Methyl protons on the nitrogen (-N-CH₃).
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~1.6-1.8 ppm (quintet, 2H): Methylene protons in the middle of the carbon chain (-CH₂-CH₂-CH₂-).
-
Broad singlet (2H): Exchangeable protons from the hydroxyl and amine groups (-OH, -NH). The chemical shift of these protons can vary depending on concentration and temperature.
Expected FT-IR (neat):
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
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~3200-3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
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~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.[11]
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~1050-1150 cm⁻¹: C-O stretching vibration of the primary alcohol.[11]
Visualizations
Logical Relationship: Synthesis of a 3-(Methylamino)propan-1-ol Derivative
The following diagram illustrates a generalized synthetic workflow for a derivative of 3-(methylamino)propan-1-ol, highlighting the key transformation.
Caption: A generalized workflow for the synthesis of a 3-(methylamino)propan-1-ol derivative.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the catalytic mechanism by which a PROTAC, potentially synthesized using 3-(methylamino)propan-1-ol as a linker, induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
